
2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives under basic conditions.
Thermolysis of Vinyl Azides: This method involves the thermal decomposition of vinyl azides to form azirines.
Oxidative Cyclization of Enamines: Enamines can be cyclized under oxidative conditions to form azirines.
Industrial Production Methods
Continuous flow synthesis, for example, can be used to produce azirines efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- undergoes various types of reactions due to its high ring strain and reactivity:
Oxidation: Azirines can be oxidized to form oxazoles and other heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine reagents and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Oxazoles and other heterocycles.
Reduction: Aziridines.
Substitution: Various substituted azirines.
Scientific Research Applications
2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocycles.
Biology: Investigated for its potential biological activity and use in bioconjugation.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- involves its high ring strain and reactivity. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations . Its reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Azirinomycin: An antibiotic with a similar azirine structure.
Dysidazirine: An antimicrobial compound with a similar azirine structure.
Antazirine: An antifungal compound with a similar azirine structure.
Uniqueness
2H-Azirine, 3-methyl-2-phenyl-2-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to other azirines .
Properties
CAS No. |
59175-18-7 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2-prop-2-enylazirine |
InChI |
InChI=1S/C12H13N/c1-3-9-12(10(2)13-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |
InChI Key |
VYBNXSBQBJMIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



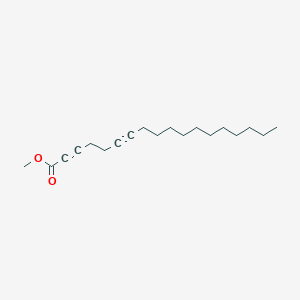
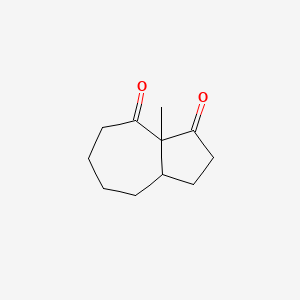
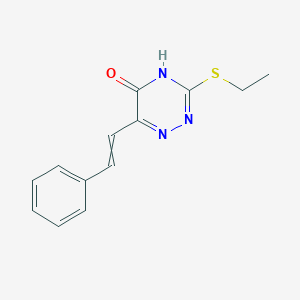
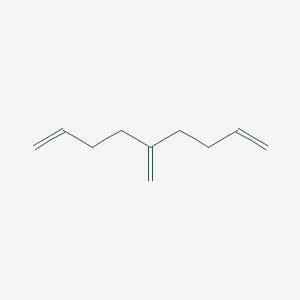

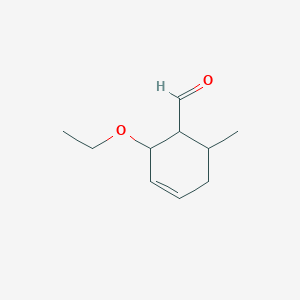
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
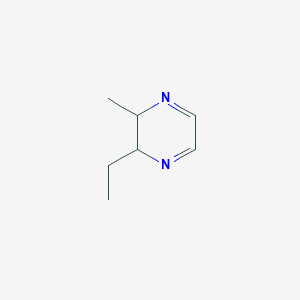
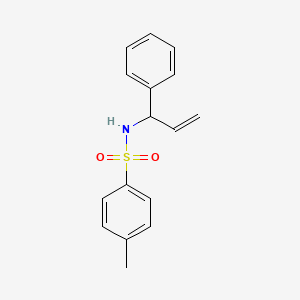

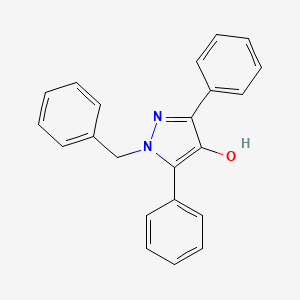
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
